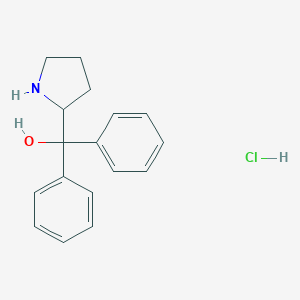

alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride

Overview

Description

Alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride, also known as DM-235, is a synthetic compound that belongs to the class of pyrrolidines. It has been extensively studied for its potential pharmacological properties, especially in the field of neuroscience. DM-235 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride is not fully understood, but it is believed to act through multiple pathways. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It also activates the adenosine A1 receptor, which has been implicated in neuroprotection and cognitive function. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has also been shown to modulate the activity of glutamate receptors, which play a key role in excitotoxicity.

Biochemical and Physiological Effects:

alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has also been shown to increase the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a key role in neuroprotection and synaptic plasticity. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has also been found to increase cerebral blood flow, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride is also relatively stable and can be stored for long periods without significant degradation. However, alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride is also not widely available, which may limit its use in some research settings.

Future Directions

There are several future directions for research on alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride. One area of interest is the potential therapeutic applications of alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another area of interest is the mechanism of action of alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride, which is not fully understood. Further studies are needed to elucidate the molecular pathways through which alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride exerts its neuroprotective effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride, which may increase its availability for research purposes.

Conclusion:

In conclusion, alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride is a synthetic compound with potential pharmacological properties, especially in the field of neuroscience. It has been extensively studied for its neuroprotective effects and has been found to exhibit a wide range of biochemical and physiological effects. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride and its mechanism of action.

Synthesis Methods

Alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride is synthesized by the reaction of 2-pyrrolidinemethanol with formaldehyde and dimethylamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the resulting product is purified by recrystallization. The purity of the final product is determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

Alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been found to exhibit neuroprotective effects against various insults, such as ischemia, oxidative stress, and excitotoxicity. alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name |

diphenyl(pyrrolidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936674 | |

| Record name | Diphenyl(pyrrolidin-2-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha,alpha-Dimethyl-2-pyrrolidinemethanol hydrochloride | |

CAS RN |

16226-54-3 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016226543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl(pyrrolidin-2-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ESD9757UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)